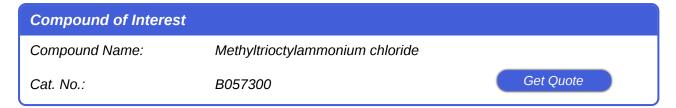


Part 1: Technical Guide for CAS 5137-55-3 (Trioctylmethylammonium chloride)

Author: BenchChem Technical Support Team. Date: December 2025



Trioctylmethylammonium chloride, also known by the trade name Aliquat 336, is a quaternary ammonium salt. It is widely used in organic synthesis as a phase transfer catalyst, facilitating reactions between reactants in different phases (e.g., aqueous and organic).[1][2] Its surfactant properties also make it useful in other industrial applications.[3]

## **Chemical Structure**

Figure 1: 2D representation of Trioctylmethylammonium chloride.

## **Physicochemical and General Properties**



Property	Value
IUPAC Name	methyl(trioctyl)azanium;chloride[4]
Synonyms	Aliquat 336, Methyltrioctylammonium chloride, TOMAC[4][5]
Molecular Formula	C25H54CIN[5]
Molecular Weight	404.16 g/mol [6]
Appearance	Viscous colorless to pale orange liquid[7]
Melting Point	-20 °C[7]
Boiling Point	240 °C[7]
Density	0.884 g/mL at 25 °C[7]
Solubility	Soluble in chloroform and hexanes; partially insoluble in water[7]

### **Experimental Protocols**

#### Purification Method:

A common experimental protocol involving Trioctylmethylammonium chloride is its purification. A 30% (v/v) solution of Aliquat 336 in benzene can be washed twice with an equal volume of 1.5M hydrobromic acid (HBr). This procedure is used to prepare the catalyst for specific applications by ensuring its purity.

## Part 2: In-Depth Technical Guide for Rimonabant

Rimonabant (also known as SR141716) is a selective antagonist of the cannabinoid type 1 (CB1) receptor.[8][9] It was initially developed as an anti-obesity drug but was later withdrawn from the market due to psychiatric side effects.[10][11] Despite its withdrawal, Rimonabant remains a valuable research tool for studying the endocannabinoid system.[12]

### **Chemical Structure**

Figure 2: 2D representation of Rimonabant.



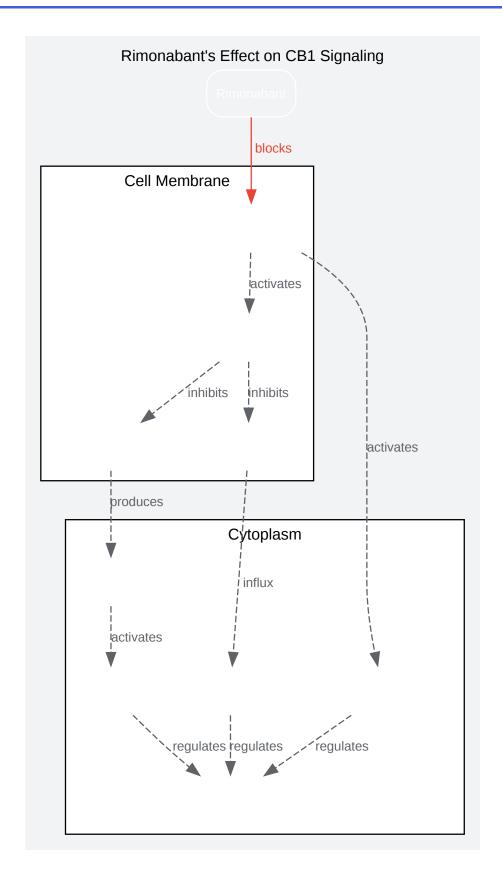
**Physicochemical and Pharmacological Properties** 

Property	Value
IUPAC Name	5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4- methyl-N-piperidin-1-ylpyrazole-3- carboxamide[11]
CAS Number	168273-06-1 (free base), 158681-13-1 (HCl salt) [11][13]
Molecular Formula	C22H21Cl3N4O[11]
Molecular Weight	463.8 g/mol (free base), 500.25 g/mol (HCl salt) [11][13]
Appearance	White to beige powder[14]
Solubility	DMSO: 20 mg/mL[14]
Mechanism of Action	Selective CB1 receptor antagonist/inverse agonist[10][11]
Binding Affinity (Ki)	1.8 nM for CB1 receptor[15][16]

## **Signaling Pathways**

Rimonabant, as a CB1 receptor antagonist/inverse agonist, modulates several intracellular signaling pathways. The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o.





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Figure 3: Simplified CB1 receptor signaling pathway and the inhibitory action of Rimonabant.



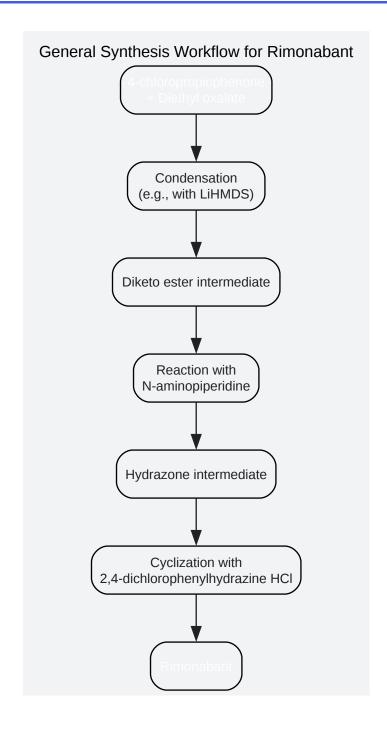
Upon activation by endocannabinoids, the CB1 receptor typically inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and inhibits calcium channels.[17] Rimonabant blocks these effects. By acting as an inverse agonist, it can also reduce basal activity of the receptor.[11][12]

### **Experimental Protocols**

1. Synthesis of Rimonabant:

A common synthetic route for Rimonabant involves several key steps.[18][19] The following is a generalized workflow:





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